molecular formula C32H28N4O4S4 B2548364 (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 303024-64-8

(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No. B2548364
CAS RN: 303024-64-8
M. Wt: 660.84
InChI Key: ZNTBAYJVTFUICO-XPXRSFDGSA-N
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Description

(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione is a useful research compound. Its molecular formula is C32H28N4O4S4 and its molecular weight is 660.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Triazine derivatives have been synthesized and evaluated for their biological activities. For instance, the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety has been reported. These compounds exhibited moderate antibacterial and antifungal effects, indicating potential applications in developing new antimicrobial agents (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, & A. Farag, 2008).

Crystal Structure and Coordination Complexes

The crystal packing of tetraphenylphosphonium salts of trithiocyanuric acid and its methanol solvate has been explored, with findings relevant to the formation of 1- or 2-D hydrogen-bonded nets. This research could have implications for the design of new materials with specific crystallographic properties, highlighting the structural versatility of triazine derivatives (P. Dean et al., 2004).

Electroreduction and Environmental Applications

Studies on the electroreduction of hexazinone, a triazine derivative, have revealed insights into the reactions involving protonation, hydration, elimination, and ring opening. Such studies contribute to our understanding of the environmental behavior and degradation pathways of triazine-based herbicides, potentially aiding in the development of remediation strategies (M. Privman & P. Zuman, 1998).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using triazine derivatives as key precursors has been extensively researched. These compounds serve as valuable intermediates in the production of a wide range of heterocyclic structures with potential applications in medicinal chemistry and material science. For example, the formation of heterocyclic compounds by use of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea showcases the versatility of triazine derivatives in organic synthesis (Isamu Matsuda, Sakae Yamamoto, & Yoshio Ishii, 1976).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione involves the reaction of tosylmethyl isocyanide with 1,3,5-trichloro-2,4-dithione followed by the reaction of the resulting intermediate with phenylmagnesium bromide and tosyl chloride. The final step involves the reaction of the resulting intermediate with tosylmethyl isocyanide and phenyl isocyanate.", "Starting Materials": [ "Tosylmethyl isocyanide", "1,3,5-trichloro-2,4-dithione", "Phenylmagnesium bromide", "Tosyl chloride", "Phenyl isocyanate" ], "Reaction": [ "Step 1: Tosylmethyl isocyanide is reacted with 1,3,5-trichloro-2,4-dithione in the presence of a base to form an intermediate.", "Step 2: The intermediate from step 1 is reacted with phenylmagnesium bromide to form a new intermediate.", "Step 3: The intermediate from step 2 is reacted with tosyl chloride to form a new intermediate.", "Step 4: The intermediate from step 3 is reacted with tosylmethyl isocyanide and phenyl isocyanate to form the final product, (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione." ] }

CAS RN

303024-64-8

Molecular Formula

C32H28N4O4S4

Molecular Weight

660.84

IUPAC Name

1-[(4-methylphenyl)sulfonylmethyl]-3-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-6-phenyl-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C32H28N4O4S4/c1-23-13-17-27(18-14-23)43(37,38)21-33-29(25-9-5-3-6-10-25)36-31(41)34-30(26-11-7-4-8-12-26)35(32(36)42)22-44(39,40)28-19-15-24(2)16-20-28/h3-20H,21-22H2,1-2H3/b33-29+

InChI Key

ZNTBAYJVTFUICO-XPXRSFDGSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)N3C(=S)N=C(N(C3=S)CS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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